VEGFR-2-IN-5 hydrochloride
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Overview
Description
VEGFR-2-IN-5 (hydrochloride) is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of new blood vessel formation. This compound is of significant interest in cancer research due to its ability to inhibit tumor growth by blocking the VEGFR-2 signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VEGFR-2-IN-5 (hydrochloride) typically involves the condensation of specific aromatic amines with pyrimidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of VEGFR-2-IN-5 (hydrochloride) involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the optimization of reaction conditions to maximize yield and purity, followed by purification steps such as recrystallization and high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
VEGFR-2-IN-5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aromatic rings, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the nitrogen-containing groups, impacting the compound’s binding affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of VEGFR-2-IN-5 (hydrochloride), each with potentially unique biological activities. These derivatives are often screened for enhanced efficacy and reduced toxicity .
Scientific Research Applications
VEGFR-2-IN-5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of receptor-ligand interactions and the development of new inhibitors.
Biology: Investigated for its role in inhibiting angiogenesis and its effects on endothelial cell function.
Medicine: Explored as a potential therapeutic agent in the treatment of various cancers, particularly those characterized by excessive angiogenesis.
Industry: Utilized in the development of anti-cancer drugs and in the screening of new therapeutic compounds
Mechanism of Action
VEGFR-2-IN-5 (hydrochloride) exerts its effects by binding to the ATP-binding site of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation and survival. By inhibiting these pathways, VEGFR-2-IN-5 (hydrochloride) effectively reduces angiogenesis and tumor growth .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 among other kinases.
Sunitinib: Another multi-kinase inhibitor with activity against VEGFR-2.
Pazopanib: A selective inhibitor of VEGFR-2 and other related receptors
Uniqueness
VEGFR-2-IN-5 (hydrochloride) is unique in its high specificity for VEGFR-2, which reduces off-target effects and potential toxicity compared to other multi-kinase inhibitors. Its enhanced water solubility and stability in the hydrochloride form also contribute to its effectiveness as a therapeutic agent .
Properties
IUPAC Name |
2-N-[4-(3-aminopropylamino)phenyl]-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8.ClH/c20-9-1-10-21-14-4-6-15(7-5-14)23-19-22-11-8-17(25-19)24-18-12-16(26-27-18)13-2-3-13;/h4-8,11-13,21H,1-3,9-10,20H2,(H3,22,23,24,25,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMVZDBUFYZLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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